4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide is a molecule with a sulfonyl group and a dichlorophenyl group attached to a tert-butyl benzene ring. It has a linear formula of C17H17Cl2NO .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature. For instance, 5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .Molecular Structure Analysis
The structure of similar compounds has been established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography . In crystal structure, the intermolecular N–H···N hydrogen bonds link the molecules which stabilize the structure .Chemical Reactions Analysis
The reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine leads to the formation of a similar compound, 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide .Physical And Chemical Properties Analysis
The compound has a molecular weight of 322.237 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
- Field : Medicinal Chemistry .
- Summary : A new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . These compounds were screened for their anti-inflammatory effect through their ability to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .
- Methods : The cytotoxic effect of the final compounds was measured by applying MTT assay in LPS-Induced RAW264.7 macrophage cells .
- Results : Compounds 8d, 9d, and 9k showed the highest inhibitory effect on NO production. Compounds 8d and 9k exhibited high PGE 2 inhibition with IC 50 values of 3.47, 2.54 μM, respectively. Compounds 8d and 9k exhibited high cytokines inhibition ≥60% .
- Field : Organic Chemistry .
- Summary : 4-tert-Butylphenol is an organic compound with the formula (CH 3) 3 CC 6 H 4 OH. It is one of three isomeric tert-butyl phenols .
- Methods : It can be prepared by acid-catalyzed alkylation of phenol with isobutene, 2-tert-butylphenol being the major side product .
- Results : It is a white solid with a distinct phenolic odor. It dissolves in basic water .
- Field : Biochemistry .
- Summary : 4-tert-Butylphenol may be employed as carbon and energy supplement in the culture medium of Sphingobium fuliginis strains .
- Field : Neurochemistry .
- Summary : In vitro studies suggested that tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate named the M4 compound can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42 .
Application in Medicinal Chemistry
Application in Organic Chemistry
Application in Biochemistry
Application in Neurochemistry
- Field : Organic Synthesis .
- Summary : N-Butylbenzenesulfonamide is used as an organic building block in various organic synthesis applications .
Application in Organic Synthesis
Application in Antioxidative Activity
properties
IUPAC Name |
4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2S/c1-16(2,3)11-4-7-13(8-5-11)22(20,21)19-12-6-9-14(17)15(18)10-12/h4-10,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQIFXLWMZCTSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.